3-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
The compound “3-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide” is a chemical compound with the molecular formula C21H20FN5O3S. It’s related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis and Pharmacological Screening
The exploration of benzothiazoles and pyrazoles moieties reveals that these structures have better pharmacological activity. A series of derivatives were synthesized, characterized, and screened for anti-microbial and anti-oxidant activities, indicating the potential of these compounds in pharmacological applications (Raparla et al., 2013).
Glucan Synthase Inhibitors
Research into the structure-activity relationship of specific pyridazinones has identified potent β-1,3-glucan synthase inhibitors, demonstrating significant efficacy in a mouse model of Candida glabrata infection. This suggests a potential application in antifungal therapies (Ting et al., 2011).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, indicating selective effects and promising broad-spectrum antitumor activity. This research points to potential applications in cancer treatment (Mert et al., 2014).
Anti-tubercular Agents
Novel benzamide derivatives have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant anti-tubercular activity, suggesting their potential in treating tuberculosis (Srinivasarao et al., 2020).
Antitumor Activity of Pyrimidinyl Pyrazole Derivatives
The synthesis and evaluation of a series of novel pyrimidinyl pyrazole derivatives have shown potent cytotoxicity and antitumor activity against several tumor cell lines, highlighting their potential as chemotherapeutic agents (Naito et al., 2005).
Antimicrobial Activities
Several studies focus on the synthesis and antimicrobial evaluation of novel compounds with potential applications in combating microbial infections. For example, fluoro substituted sulphonamide benzothiazole compounds have been synthesized and shown to possess antimicrobial activities (Jagtap et al., 2010).
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-17-3-1-2-16(14-17)21(28)25-18-4-6-19(7-5-18)31(29,30)27-12-10-26(11-13-27)20-15-23-8-9-24-20/h1-9,14-15H,10-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILMZDLMDQLQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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